molecular formula C21H26ClN3O2 B12758582 1H-Indole-4-carboxamide, N-(2-(2-((1,1-dimethylethyl)amino)ethoxy)phenyl)-, hydrochloride CAS No. 112857-85-9

1H-Indole-4-carboxamide, N-(2-(2-((1,1-dimethylethyl)amino)ethoxy)phenyl)-, hydrochloride

Cat. No.: B12758582
CAS No.: 112857-85-9
M. Wt: 387.9 g/mol
InChI Key: JTYQSERNIXRYKP-UHFFFAOYSA-N
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Description

1H-Indole-4-carboxamide, N-(2-(2-((1,1-dimethylethyl)amino)ethoxy)phenyl)-, hydrochloride is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1H-Indole-4-carboxamide, N-(2-(2-((1,1-dimethylethyl)amino)ethoxy)phenyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the carboxamide group and the N-(2-(2-((1,1-dimethylethyl)amino)ethoxy)phenyl) substituent. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis.

Chemical Reactions Analysis

1H-Indole-4-carboxamide, N-(2-(2-((1,1-dimethylethyl)amino)ethoxy)phenyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxamide group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1H-Indole-4-carboxamide, N-(2-(2-((1,1-dimethylethyl)amino)ethoxy)phenyl)-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-4-carboxamide, N-(2-(2-((1,1-dimethylethyl)amino)ethoxy)phenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Indole-4-carboxamide, N-(2-(2-((1,1-dimethylethyl)amino)ethoxy)phenyl)-, hydrochloride can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their substituents and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

112857-85-9

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

N-[2-[2-(tert-butylamino)ethoxy]phenyl]-1H-indole-4-carboxamide;hydrochloride

InChI

InChI=1S/C21H25N3O2.ClH/c1-21(2,3)23-13-14-26-19-10-5-4-8-18(19)24-20(25)16-7-6-9-17-15(16)11-12-22-17;/h4-12,22-23H,13-14H2,1-3H3,(H,24,25);1H

InChI Key

JTYQSERNIXRYKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCOC1=CC=CC=C1NC(=O)C2=C3C=CNC3=CC=C2.Cl

Origin of Product

United States

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